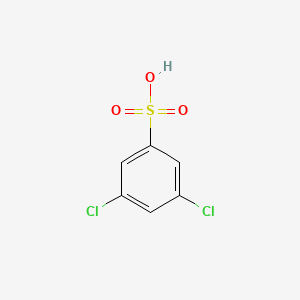
3,5-dichlorobenzenesulfonic Acid
Übersicht
Beschreibung
3,5-Dichlorobenzenesulfonic acid (DCBS) is an organic acid that is widely used in the laboratory for a variety of applications. It is a strong acid with a pKa of 2.8, making it a great choice for many reactions requiring a strong acid catalyst. DCBS is also a useful reagent in the synthesis of many organic compounds, and its ability to form stable complexes with metals makes it ideal for use in biochemical and physiological experiments. In
Wissenschaftliche Forschungsanwendungen
Chromogenic Detection System
3,5-Dichlorobenzenesulfonic Acid is used in a chromogenic detection system for uric acid assay in biological fluids. This system offers a reliable, simple, and rapid method suitable for manual or automated procedures, overcoming disadvantages of previous assays like long incubation times and need for large sample sizes (Fossati & Prencipe, 2010).
Luminescent Properties in Cd(II) Complexes
The compound plays a role in the formation and characterization of Cd(II) complexes. These complexes have been studied for their crystal structures and luminescent properties, contributing to the understanding of metal-organic frameworks and their potential applications in material science (Yu et al., 2015).
Soil Microbial Activity Analysis
It has been used to measure the toxicity of organic chemicals on soil microbial activity. Understanding these effects is crucial for assessing environmental impacts and managing soil health (Welp & Brümmer, 1999).
Conductance and Potentiometric Studies
This acid has been investigated in studies involving conductance and potentiometric measurements, contributing to the field of electrochemistry and providing insights into the behavior of acids in mixed solvents (Srivastava & Samant, 1995).
Catalysis in Organic Synthesis
It is also utilized in the synthesis of organic compounds, demonstrating its potential as a catalyst in chemical reactions. This application is significant in the development of new methods for organic synthesis (Karimi-Jaberi et al., 2012).
Herbicide Potential
Research on its derivatives indicates potential applications as herbicides, highlighting its relevance in agricultural chemistry (Cremlyn & Cronje, 1979).
Biological Activity Scaffolds
3,5-Dichlorobenzenesulfonic Acid derivatives have been recognized as scaffolds in compounds exhibiting various biological activities, underlining its importance in medicinal chemistry and drug development (Bradley et al., 2010).
Supramolecular Chemistry
The compound contributes to the formation of supramolecular structures in silver(I) complexes, an area of research with implications in materials science and nanotechnology (Liu et al., 2008).
Glucose Oxidase-Peroxidase Coupled Systems
It is used in glucose oxidase-peroxidase coupled systems for enhanced sensitivity in glucose measurement, demonstrating its application in clinical biochemistry (Artiss et al., 1983).
Eigenschaften
IUPAC Name |
3,5-dichlorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJUDUDQGIIQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436673 | |
| Record name | 3,5-dichlorobenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichlorobenzenesulfonic Acid | |
CAS RN |
33469-47-5 | |
| Record name | 3,5-Dichlorobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33469-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dichlorobenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[2-(1H-indol-3-yl)ethyl]docosanamide](/img/structure/B1609887.png)

![7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1609889.png)
![(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1609891.png)